![molecular formula C24H27NO5 B2521551 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 845666-55-9](/img/structure/B2521551.png)

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

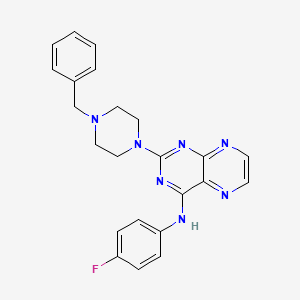

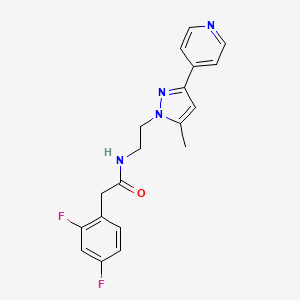

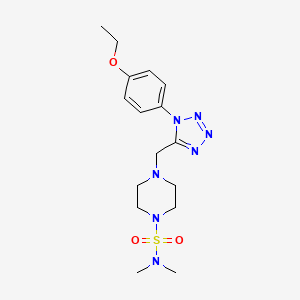

The compound 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, as indicated by the presence of a methoxy group and a piperidinylmethyl moiety, which are often associated with medicinal chemistry applications.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives has been reported in the literature. For instance, compounds with a 7-hydroxy-4-methyl-2H-chromen-2-one core have been synthesized and shown to exhibit cytotoxic and bactericidal activities . Another study describes the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives through reductive amination, indicating the versatility of chromen-2-one scaffolds in generating novel compounds with potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, has been determined, providing insights into the molecular conformation and interactions such as pi-pi stacking that may influence the biological activity .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, including esterification, as demonstrated by the synthesis of a hybrid compound composed of ferulic acid and hydroxycoumarin . The reactivity of these compounds can be further explored to develop novel derivatives with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by their functional groups. The study of the 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one molecule using density functional theory (DFT) revealed parameters such as hardness, softness, molecular electrostatic potential (MEP), and Fukui function, which are indicative of the molecule's chemical reactivity and potential as an optical material . Additionally, the interaction of this compound with DNA bases and proteins has been investigated using molecular docking, suggesting its potential for interaction with biological targets .

Relevant Case Studies

A case study involving a chromen-4-one derivative, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, demonstrated its potential as an antihyperlipidemic agent by reducing the atherogenic index and modulating gene expressions related to oxidative stress in hyperlipidemic rats . This suggests that derivatives of chromen-4-one, such as the compound , may have significant therapeutic potential.

科学的研究の応用

Synthesis Techniques

A study by Coelho et al. (1992) describes a synthesis method that could be relevant for derivatives of the chemical structure , highlighting efficient coupling reactions for chromene derivatives (A. L. Coelho et al., 1992). This research provides a foundation for synthetic approaches that could be adapted for synthesizing complex chromen-4-one derivatives.

Antimicrobial Activity

Research by Mandala et al. (2013) synthesized novel chromen-2-one derivatives, demonstrating significant antibacterial and antifungal activities, suggesting potential applications of similar compounds in developing antimicrobial agents (Devender Mandala et al., 2013). This indicates the potential of the compound for antimicrobial purposes.

Molecular Modeling and Drug Design

The study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives by Mandala et al. (2013) also included molecular modeling to assess interactions with protein targets, demonstrating the role of such compounds in drug design and development (Devender Mandala et al., 2013).

Neuroprotective and Antioxidant Roles

A derivative, IMM-H004, shown to exhibit antioxidant and neuroprotective roles in cerebral ischemia by Zuo et al. (2015), suggests the potential neuroprotective applications of similar chromen-4-one compounds (W. Zuo et al., 2015).

Chemical Reactions and Properties

Rawat et al. (2006) explored chromene chromium carbene complexes for synthesizing photochromic materials and biologically active natural products, indicating the broad utility of chromen-4-one structures in chemical reactions and material science (Manish Rawat et al., 2006).

Fluorescence Properties

Uchiyama et al. (2006) described the fluorescence properties of a chromen-2-one derivative, highlighting its potential as a fluorogenic sensor in various applications, including environmental sensing and biological imaging (S. Uchiyama et al., 2006).

作用機序

特性

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-9-11-25(12-10-15)14-20-21(26)8-7-19-22(27)23(16(2)29-24(19)20)30-18-6-4-5-17(13-18)28-3/h4-8,13,15,26H,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZXCUIOZSWCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)

![2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2521486.png)